Urapidil-d3(methoxy-d3)
CAS No.: 1398066-08-4
Cat. No.: VC0196519
Molecular Formula: C20H26D3N5O3
Molecular Weight: 390.5
Purity: 98% by HPLC; 99% atom D;
* For research use only. Not for human or veterinary use.

CAS No. | 1398066-08-4 |
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Molecular Formula | C20H26D3N5O3 |
Molecular Weight | 390.5 |
Chemical Identity and Structural Characteristics
Urapidil-d3 (methoxy-d3) is identified by its unique chemical structure featuring deuterium atoms incorporated at specific positions. The compound maintains the pharmacological scaffold of the parent urapidil molecule while providing isotopic differentiation.
Basic Chemical Properties
Urapidil-d3 (methoxy-d3) possesses several defining chemical characteristics that facilitate its identification and application in research settings:
Property | Value |
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CAS Number | 1398066-08-4 |
Alternate CAS Number | 34661-75-1 |
Molecular Formula | C20H26D3N5O3 |
Molecular Weight | 390.5 g/mol |
IUPAC Name | 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
InChI Key | ICMGLRUYEQNHPF-HPRDVNIFSA-N |
The chemical structure of Urapidil-d3 (methoxy-d3) consists of a phenylpiperazine moiety connected to a pyrimidine ring through a propylamine chain. The distinguishing feature is the methoxy-d3 group attached to the phenyl ring, where three hydrogen atoms are replaced with deuterium atoms .
Structural Significance
The strategic incorporation of deuterium atoms in the methoxy group creates an isotopically distinct compound that maintains virtually identical chemical behavior to non-deuterated urapidil while providing a mass difference detectable by mass spectrometry techniques. This property makes Urapidil-d3 (methoxy-d3) particularly valuable as an internal standard in quantitative analyses of the parent compound .
Applications in Analytical Chemistry and Pharmaceutical Research
The specialized nature of Urapidil-d3 (methoxy-d3) lends itself to diverse applications across pharmaceutical and analytical fields. Its stable isotope labeling provides significant advantages in multiple research contexts.
Use as an Internal Standard
Urapidil-d3 (methoxy-d3) serves as an ideal internal standard for the quantitative analysis of urapidil in various matrices:
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Bioanalytical Method Development: The compound is employed in the development and validation of LC-MS/MS methods for detecting urapidil in biological samples.
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Pharmacokinetic Studies: As an internal standard, it enables accurate determination of urapidil concentrations in plasma and tissue samples.
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Quality Control: The compound facilitates reliable quality control processes in pharmaceutical manufacturing and testing .
Metabolic Studies
The deuterium labeling of Urapidil-d3 (methoxy-d3) allows researchers to:
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Track metabolic transformations of urapidil
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Distinguish between parent drug and metabolites
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Investigate drug-drug interactions
Parameter | Specification |
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Format | Neat (pure compound) |
Product Type | Stable Isotope Labeled |
Shipping Temperature | Room Temperature |
Storage Requirements | According to supplier recommendations |
Country of Origin | Canada (for some suppliers) |
Purity | Generally ≥95% (varies by supplier) |
Proper handling and storage of Urapidil-d3 (methoxy-d3) ensures its stability and suitability for analytical applications .
Supplier | Package Size | Approximate Price (USD) |
---|---|---|
American Custom Chemicals Corporation | 5 mg | $501.77 |
Medical Isotopes, Inc. | 5 mg | $1,050.00 |
Medical Isotopes, Inc. | 10 mg | $1,850.00 |
These prices reflect the specialized nature of isotopically labeled compounds and the precision required in their synthesis .
Related Research on Parent Compound Urapidil
Understanding the parent compound urapidil provides context for the research applications of its deuterated analog.
Stability Studies and Degradation Pathways
Research has been conducted on the stability of urapidil under various stress conditions according to ICH guidelines:
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The parent compound shows susceptibility to acidic and basic hydrolysis
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Oxidative and photolytic stress conditions in solution phase also affect stability
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Studies have identified five degradation products under different stress conditions
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Advanced analytical techniques including LC-Q-TOF-MS and NMR have been employed to characterize these degradation products
Analytical Method Development
A stability-indicating HPLC method has been developed for urapidil using:
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InertSustain C8 column (250 × 4.6 mm; 5 μm)
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Mobile phase consisting of 10 mM ammonium formate (pH 3.5)
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Gradient elution at a flow rate of 1 mL/min
This method effectively separates all degradation products, providing a foundation for quality control and stability assessment .
Advantages of Deuterium Labeling in Pharmaceutical Analysis
The specific deuteration pattern in Urapidil-d3 (methoxy-d3) offers several advantages in analytical applications.
Mass Spectrometric Detection Benefits
The incorporation of three deuterium atoms in the methoxy group results in:
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A mass shift of +3 amu compared to the parent compound
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Minimal isotope effects on chromatographic retention
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Clear differentiation from the analyte in MS detection
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Reduced interference in complex matrices
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Improved quantitation accuracy through compensation for matrix effects and recovery variations
Stability Considerations
The carbon-deuterium bond is typically more stable than the carbon-hydrogen bond, potentially resulting in:
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Slightly altered pharmacokinetic properties
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Different metabolic stability in certain positions
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Potential applications in drug development beyond analytical standards
These properties may be leveraged in research applications requiring metabolic tracking or stability assessment .
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